molecular formula C10H12FN B3138665 (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 462105-66-4

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3138665
CAS No.: 462105-66-4
M. Wt: 165.21
InChI Key: ZUUYTHBAQDOFSC-JTQLQIEISA-N
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Description

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral 1,2,3,4-tetrahydronaphthalene (tetralin) derivative featuring a fluorine atom at the 7-position and an amine group at the 1-position of the tetralin core, with high (S)-enantiomeric purity . This compound serves as a critical building block in medicinal chemistry and pharmacological research, particularly in the development and study of ligands for G-protein coupled receptors (GPCRs). Its molecular formula is C₁₀H₁₂FN, and it is typically offered as the free base (CAS 215315-62-1) or the hydrochloride salt (CAS 1466449-95-5) . The structural motif of the 2-aminotetralin scaffold is recognized for its significant affinity and activity at serotonin (5-HT) receptor subtypes . Research indicates that 5-substituted-2-aminotetralin (5-SAT) analogs demonstrate high binding affinity and a strong stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with the (S)-enantiomer often showing superior activity compared to its (R)-counterpart . This makes this compound a valuable precursor for synthesizing novel compounds aimed at creating subtype-selective serotonin receptor ligands, which are tools for investigating disorders such as anxiety, depression, and migraines . Beyond serotonin receptor research, the tetrahydronaphthalen-1-amine structure is a versatile pharmacophore explored in other therapeutic areas. For instance, 5-substituted tetrahydronaphthalen-2yl-methyl derivatives have been incorporated into the design of 4-anilidopiperidine scaffolds to develop novel ligands with high binding affinity and selectivity for the μ-opioid receptor (MOR) . This highlights the compound's utility as a key intermediate in the synthesis of more complex molecules for central nervous system (CNS) drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Store in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUYTHBAQDOFSC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.

    Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of metal hydrides.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Positional Isomers of Fluoro-Substituted Derivatives

Compound Name CAS Number Fluorine Position Molecular Weight Key Properties
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1213465-25-8 6 165.20 g/mol Structural isomer with altered electronic effects
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 1267436-33-8 5 (with 7-OCH₃) 209.25 g/mol Dual substitution (electron-withdrawing F and donating OCH₃)

Key Findings :

  • 7-Fluoro vs.
  • Methoxy Substitution : The 5-fluoro-7-methoxy derivative introduces steric and electronic complexity, likely impacting solubility and target interactions .

Enantiomeric Comparisons

Compound Name CAS Number Configuration Molecular Weight Notes
(R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1466429-31-1 R 201.67 g/mol Enantiomer with distinct stereochemical profile

Key Findings :

  • The R-enantiomer (CAS: 1466429-31-1) shares identical molecular weight and formula with the S-form but differs in chiral configuration, which could lead to divergent biological activities .

Halogen-Substituted Derivatives

Compound Name CAS Number Halogen Molecular Weight Properties
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine 1213364-80-7 Cl 181.66 g/mol Higher lipophilicity than fluoro analogs
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1257526-91-2 Cl 216.13 g/mol Chlorine’s bulk may hinder receptor access

Key Findings :

  • Chloro vs. Fluoro : Chlorine’s larger size and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine .

Alkyl- and Aryl-Substituted Analogs

Compound Name CAS Number Substituent Molecular Weight Notes
7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 1601274-46-7 3-CH₃ 179.23 g/mol Methyl group adds steric bulk
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine - 4-cyclohexyl 257.41 g/mol Higher melting point (137–139°C) due to crystallinity

Key Findings :

  • Methyl Substitution : The 3-methyl derivative (CAS: 1601274-46-7) may exhibit altered conformational flexibility, affecting binding kinetics .
  • Cyclohexyl Derivatives : Bulky substituents like cyclohexyl enhance lipophilicity and may improve receptor selectivity .

Key Findings :

  • Hydrochloride salts (e.g., CAS: 1466449-95-5) require inert storage, suggesting sensitivity to moisture or oxidation .
  • Safety profiles vary; chloro and methoxy derivatives may exhibit distinct toxicity risks.

Structural and Analytical Insights

  • Collision Cross-Section (CCS) : The hydrochloride form (CID: 10942798) exhibits predicted CCS values of 132.9 Ų ([M+H]⁺) and 135.8 Ų ([M-H]⁻), aiding analytical differentiation via mass spectrometry .
  • Synthetic Routes : Analogs like the 5-fluoro-7-methoxy derivative are synthesized via enantioselective methods, as seen in the use of tert-butanesulfinyl auxiliaries .

Biological Activity

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest due to its potential biological activities, particularly as a selective agonist for the D3 dopamine receptor. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS Number 462105-66-4
IUPAC Name (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Appearance Powder
Storage Conditions +4 °C

Dopamine Receptor Agonism

Research indicates that this compound exhibits selective agonist activity for the D3 dopamine receptor (D3R). A study conducted using a β-arrestin recruitment assay highlighted its efficacy in activating D3R while showing minimal interaction with the D2 dopamine receptor (D2R) . This selectivity is crucial for potential therapeutic applications in treating disorders like Parkinson's disease and schizophrenia.

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) analysis was performed to optimize the compound's potency. Modifications were made to various regions of the molecule to enhance D3R activity while reducing D2R antagonistic effects. The results showed that specific substitutions could significantly improve the agonistic properties at D3R without activating D2R .

Case Studies and Research Findings

  • High-throughput Screening : A high-throughput screening identified this compound as a promising candidate for further development as a D3R agonist. The compound demonstrated an EC50 value of approximately 710 nM for D3R activation .
  • Comparative Analysis : In comparative studies with other analogs, this compound showed superior selectivity for D3R over D2R. For instance, while other compounds exhibited dual receptor activity or significant antagonistic properties at D2R, this compound maintained a profile favoring D3R agonism .

Safety and Handling

The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper safety measures should be taken when handling this chemical:

Hazard StatementsPrecautionary Measures
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection

Q & A

Q. Why do enantiomers of structurally similar compounds exhibit divergent biological activities?

  • Answer : Steric and electronic differences alter receptor binding. For example, (S)-enantiomers of sertraline derivatives show higher μ-opioid receptor affinity due to spatial alignment of fluorine and amine groups, as shown in docking studies .

Safety and Compliance

Q. What safety protocols are essential for handling this amine derivative?

  • Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, flush with water for 15 minutes (per SDS guidelines). Spills require neutralization with 1 M HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
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(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

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